molecular formula C9H17NO5S B12324632 2-Acetamido-3-(3,4-dihydroxybutylsulfanyl)propanoic acid

2-Acetamido-3-(3,4-dihydroxybutylsulfanyl)propanoic acid

Cat. No.: B12324632
M. Wt: 251.30 g/mol
InChI Key: VGJNEDFZFZCLSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine is a mercapturic acid derivative formed as a metabolite of 1,3-butadiene, a known environmental pollutant and industrial chemical. This compound is often used as a biomarker to assess exposure to 1,3-butadiene, which is a carcinogenic substance found in tobacco smoke, factory fumes, and exhaust emissions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine typically involves the reaction of L-cysteine with 1,3-butadiene oxide, followed by acetylation. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the nucleophilic attack of the thiol group on the epoxide ring of 1,3-butadiene oxide .

Industrial Production Methods

Industrial production methods for N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine are not well-documented, as the compound is primarily used in research settings rather than large-scale industrial applications. the synthesis generally follows similar principles to laboratory-scale methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine is widely used in scientific research as a biomarker for exposure to 1,3-butadiene. Its applications include:

Mechanism of Action

The mechanism of action of N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine involves its formation as a detoxification product of 1,3-butadiene. The compound is formed through the conjugation of 1,3-butadiene metabolites with glutathione, followed by further processing to yield the mercapturic acid derivative. This process helps to neutralize the toxic effects of 1,3-butadiene and facilitate its excretion from the body .

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-S-(2-hydroxyethyl)-L-cysteine: Another mercapturic acid derivative used as a biomarker for exposure to ethylene oxide.

    N-Acetyl-S-(2-cyanoethyl)-L-cysteine: Used to assess exposure to acrylonitrile.

Uniqueness

N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine is unique in its specific application as a biomarker for 1,3-butadiene exposure. Its structure, which includes both acetyl and dihydroxybutyl groups, allows for specific detection and quantification in biological samples, making it a valuable tool in environmental and occupational health studies .

Properties

Molecular Formula

C9H17NO5S

Molecular Weight

251.30 g/mol

IUPAC Name

2-acetamido-3-(3,4-dihydroxybutylsulfanyl)propanoic acid

InChI

InChI=1S/C9H17NO5S/c1-6(12)10-8(9(14)15)5-16-3-2-7(13)4-11/h7-8,11,13H,2-5H2,1H3,(H,10,12)(H,14,15)

InChI Key

VGJNEDFZFZCLSX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CSCCC(CO)O)C(=O)O

Origin of Product

United States

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